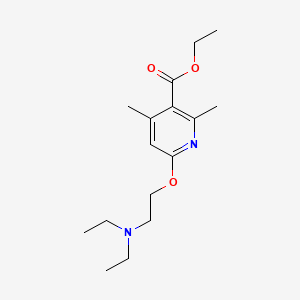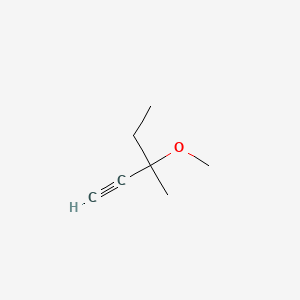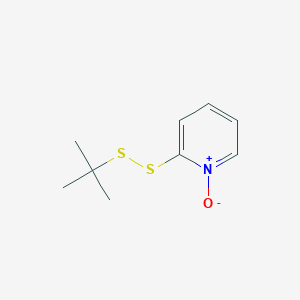
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group, an ethyl ester group, and a diethylaminoethoxy group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester involves several steps. One common synthetic route includes the esterification of 3-pyridinecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl ester is then reacted with 2-(diethylamino)ethanol under basic conditions to introduce the diethylaminoethoxy group. The reaction conditions typically involve refluxing the mixture in an organic solvent such as toluene or dichloromethane .
Chemical Reactions Analysis
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethoxy group can be replaced by other nucleophiles such as halides or alkoxides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The diethylaminoethoxy group can interact with biological receptors or enzymes, leading to modulation of their activity. The compound may also undergo metabolic transformations in the body, resulting in the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
3-Pyridinecarboxylic acid, 6-(2-(diethylamino)ethoxy)-2,4-dimethyl-, ethyl ester can be compared with other pyridinecarboxylic acid derivatives such as:
Nicotinic acid (3-Pyridinecarboxylic acid): Known for its role as a vitamin (Niacin) and its use in treating hyperlipidemia.
Isonicotinic acid (4-Pyridinecarboxylic acid): Used as an intermediate in the synthesis of various pharmaceuticals, including anti-tuberculosis drugs.
Picolinic acid (2-Pyridinecarboxylic acid): Studied for its potential role in metal ion chelation and its biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridinecarboxylic acid derivatives.
Properties
CAS No. |
18617-57-7 |
|---|---|
Molecular Formula |
C16H26N2O3 |
Molecular Weight |
294.39 g/mol |
IUPAC Name |
ethyl 6-[2-(diethylamino)ethoxy]-2,4-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C16H26N2O3/c1-6-18(7-2)9-10-21-14-11-12(4)15(13(5)17-14)16(19)20-8-3/h11H,6-10H2,1-5H3 |
InChI Key |
JZSQKBFTMGAWNM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=NC(=C(C(=C1)C)C(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1,2-dimethoxy-4-[(Z)-2-nitrobut-1-enyl]benzene](/img/structure/B14708659.png)



